4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol
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Overview
Description
4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 4 and 6, a methylthio group at position 2, and a hydroxyl group at position 5. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol typically involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid. This reaction yields 4,6-dimethyl-1-mercaptopyrimidine, which is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate results in the formation of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents, such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation, is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The hydroxyl group at position 5 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used for the oxidation of the methylthio group.
Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-pyrimidinethiol: This compound is similar in structure but lacks the hydroxyl group at position 5.
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: This is the oxidized form of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol.
Uniqueness
4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol is unique due to the presence of both a methylthio group and a hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfanylpyrimidin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(10)5(2)9-7(8-4)11-3/h10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJVSHBNPRARSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521724 |
Source
|
Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89808-12-8 |
Source
|
Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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